Stachyose is a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit. It belongs to the class of oligosaccharides known as raffinose family oligosaccharides (RFOs), which are prevalent in various plants, particularly legumes. Stachyose is known for its prebiotic properties and potential health benefits, including promoting gut health and improving digestion. It is commonly found in foods such as beans, lentils, and soybeans, where it serves as a carbohydrate reserve.
Stachyose can be sourced from various plants, especially legumes. Soybeans are a significant source due to their high content of raffinose family oligosaccharides. Other sources include adzuki beans, chickpeas, and lentils. The extraction of stachyose from these sources often involves enzymatic methods or chemical processes to isolate and purify the compound for various applications.
Stachyose is classified as a non-digestible oligosaccharide. It is categorized under:
Stachyose can be synthesized through several methods, including enzymatic and chemical processes. A notable method involves the use of an in vitro multienzyme system that catalyzes the conversion of sucrose into stachyose via raffinose. This process typically includes:
For instance, a study demonstrated that by optimizing the sucrose to inositol ratio in a multienzyme system, yields of stachyose could be significantly increased to 61.1 mM .
The synthesis process can be broken down into stages:
Stachyose has the chemical formula and features a molecular structure characterized by:
The molecular weight of stachyose is approximately 504.43 g/mol. Its structural representation indicates it is a complex carbohydrate with multiple hydroxyl groups, contributing to its solubility and functionality in biological systems.
Stachyose undergoes various chemical reactions primarily involving hydrolysis and fermentation:
The enzymatic breakdown typically involves:
The mechanism by which stachyose exerts its effects in the human body includes:
Studies have shown that consumption of stachyose can lead to increased populations of beneficial bacteria such as Bifidobacteria and Lactobacilli in the gut .
Studies indicate that stachyose exhibits low digestibility in humans (approximately 10% absorption), making it an effective prebiotic .
Stachyose has several applications across different fields:
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